molecular formula C23H36N4O4 B153754 Aspochracin CAS No. 22029-09-0

Aspochracin

Cat. No. B153754
CAS RN: 22029-09-0
M. Wt: 432.6 g/mol
InChI Key: JBIZFCHJQXSVKL-WTAPOLBCSA-N
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Description

Aspochracin is a novel cyclotripeptide, composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, containing an octatrienoic acid side chain . It was isolated from the culture filtrate of Aspergillus ochraceus, a pathogenic fungus causing muscardine on insects .


Synthesis Analysis

Hexahydroaspochracin, derived on hydrogenation of aspochracin, was synthesized by cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine . In addition to this, isohexahydroaspochracin was isolated from the reaction mixture .


Molecular Structure Analysis

Aspochracin is a cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, containing an octatrienoic acid side chain .


Chemical Reactions Analysis

Aspochracin undergoes hydrogenation to form Hexahydroaspochracin . This reaction involves the cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine .

Scientific Research Applications

Insecticidal Properties

Aspochracin was initially identified as an insecticidal substance isolated from the culture filtrate of Aspergillus ochraceus. It exhibits potent activity against insects, particularly those affected by muscardine disease . The compound’s structure—a novel cyclotripeptide with an octatrienoic acid side chain—contributes to its biological activity. This makes aspochracin a candidate for developing new insecticides that could be used in agricultural pest control.

Antifungal Activity

Research has shown that aspochracin possesses antifungal properties. It can inhibit the growth of various pathogenic fungi, which is valuable for protecting crops and potentially treating fungal infections in humans. The ability to synthesize derivatives like hexahydroaspochracin enhances its potential as a versatile antifungal agent .

Chemical Screening for Novel Metabolites

Aspochracin and its derivatives have been used in chemical screening programs to identify novel metabolites. For instance, a derivative called JBIR-15 was isolated from a sponge-derived fungus, showcasing the compound’s utility in discovering new bioactive substances .

Synthetic Chemistry

The synthesis of aspochracin derivatives, such as hexahydroaspochracin, provides insights into synthetic chemistry techniques. These processes involve complex cyclization and can lead to the creation of new compounds with potential industrial and pharmaceutical applications .

Marine Biology

The isolation of aspochracin derivatives from marine organisms suggests that it could have applications in marine biology. It may help in understanding the chemical ecology of marine ecosystems and the role of fungal metabolites in these environments .

properties

CAS RN

22029-09-0

Product Name

Aspochracin

Molecular Formula

C23H36N4O4

Molecular Weight

432.6 g/mol

IUPAC Name

(4S,6S)-6-methyl-6-[methyl-[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-[[(2E,4E,6E)-octa-2,4,6-trienylidene]amino]-5,7-dioxoheptanamide

InChI

InChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1

InChI Key

JBIZFCHJQXSVKL-WTAPOLBCSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C=N[C@@H](CCC(=O)N)C(=O)[C@](C)(C=O)N(C)C(=O)[C@H](C(C)C)NC

SMILES

CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC

Canonical SMILES

CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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